Isopropyl 2-bromo-5-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

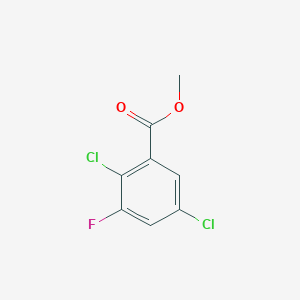

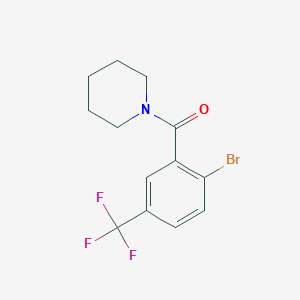

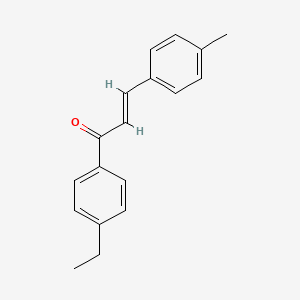

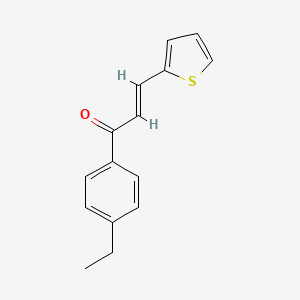

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H10BrF3O2 and a molecular weight of 311.1 . It is also known as Benzoic acid, 2-bromo-5-(trifluoromethyl)-, 1-methylethyl ester .

Molecular Structure Analysis

The InChI code for Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is 1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .Physical And Chemical Properties Analysis

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

The trifluoromethyl group in Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a common pharmacophore in many FDA-approved drugs . This group can greatly influence the biological activity of pharmaceutical compounds, making it a valuable moiety in drug design and synthesis. The compound can serve as a precursor in the synthesis of various drugs that require a trifluoromethyl group to enhance their efficacy and stability.

Material Science Research

In material science, this compound can be used to introduce fluorinated groups into polymers, thereby altering their physical properties such as thermal stability, chemical resistance, and dielectric behavior . This is particularly useful in creating materials for electronic applications where such properties are crucial.

Chemical Synthesis

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is used in organic synthesis to introduce the trifluoromethyl group into other organic compounds . This transformation is significant as the trifluoromethyl group can impart desirable properties to molecules, such as increased lipophilicity or metabolic stability.

Chromatography

The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis, particularly when studying the behavior of similar fluorinated compounds . Its well-defined characteristics enable accurate calibration and method development in analytical chemistry.

Catalysis

The compound can be used in catalytic processes, especially those that involve the transfer of fluorine atoms or the introduction of fluorinated groups into organic molecules . Its reactivity can be harnessed to facilitate various chemical transformations that are important in both academic and industrial settings.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for the use of Isopropyl 2-bromo-5-(trifluoromethyl)benzoate are not available, compounds like this one are often used in the synthesis of other complex organic molecules. They can serve as building blocks in the development of pharmaceuticals, agrochemicals, and other chemical products .

Propriétés

IUPAC Name |

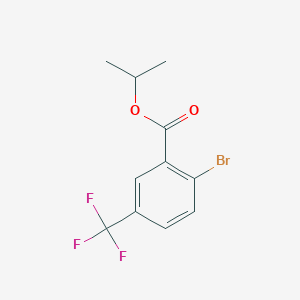

propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPEZWVSZKTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)